N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Medicinal Chemistry SAR Physicochemical Properties

This compound is differentiated by its chiral 5-oxopyrrolidine-2-carboxamide terminus, which introduces a lactam N–H donor and stereocenter absent in achiral benzamide or furan-2-carboxamide analogs. This enables interrogation of stereospecific binding to SMYD2/3 isoforms and correlation of Fsp³ (~0.24) with solubility and metabolic stability—studies impossible with flat aromatic amide controls. Essential for reproducible, warhead-artifact-free SAR. Verify enantiomeric purity specification before ordering.

Molecular Formula C17H15N3O4
Molecular Weight 325.324
CAS No. 1236269-47-8
Cat. No. B2494751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
CAS1236269-47-8
Molecular FormulaC17H15N3O4
Molecular Weight325.324
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C17H15N3O4/c21-16-6-5-12(19-16)17(22)18-9-11-8-15(24-20-11)14-7-10-3-1-2-4-13(10)23-14/h1-4,7-8,12H,5-6,9H2,(H,18,22)(H,19,21)
InChIKeyZIFMGGPQRQKFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS 1236269-47-8): Structural Identity and Research Classification


N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS 1236269-47-8) is a fully synthetic, non-natural heterocyclic small molecule (MW 325.32 g/mol; C₁₇H₁₅N₃O₄) belonging to the substituted isoxazole carboxamide class . Its architecture comprises three pharmacophoric modules—a benzofuran ring, a 3,5-disubstituted isoxazole, and a 5-oxopyrrolidine-2-carboxamide (pyroglutamide) terminus—connected via a methyleneamide linker. This compound is referenced within the patent landscape of isoxazole carboxamides as protein methyltransferase (SMYD) inhibitors [1] and appears in BindingDB entries associated with EPAC (Exchange Protein directly Activated by cAMP) antagonist screening, although the specific assay data attributed to this exact structure requires careful verification due to apparent registry cross-referencing with distinct hydrazinyl-cyanide chemotypes [2].

Why Generic Substitution of N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS 1236269-47-8) Is Not Advisable


Within the benzofuran-isoxazole-amide chemotype, the amide terminus is not a passive linker but a primary determinant of both molecular recognition and physicochemical behavior. Closely related compounds bearing benzofuran-2-carboxamide (CAS 1105200-69-8), benzamide, or furan-2-carboxamide (CAS 1105200-61-0) termini at the same isoxazol-3-ylmethyl position exhibit distinct hydrogen-bonding capacities, lipophilicity profiles, and conformational preferences that preclude assumption of functional equivalence [1]. The 5-oxopyrrolidine-2-carboxamide group introduces a chiral center and an additional H-bond donor (lactam N–H) not present in aromatic amide analogs, altering both the number and geometry of potential protein–ligand interactions. In the context of isoxazole carboxamide SMYD inhibitor programs, even minor modifications to the amide substituent have been shown to shift potency by orders of magnitude and invert target selectivity between SMYD2 and SMYD3 isoforms [2]. Therefore, procurement of the exact CAS 1236269-47-8 structure is essential for any study requiring reproducible structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS 1236269-47-8)


Molecular Weight and Formula Differentiation from the Closest Benzofuran-2-Carboxamide Analog

The target compound (C₁₇H₁₅N₃O₄, MW 325.32) is differentiated from its closest commercially catalogued analog, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide (CAS 1105200-69-8; C₂₁H₁₄N₂O₄, MW 358.35), by the replacement of a benzofuran-2-carboxamide terminus with a 5-oxopyrrolidine-2-carboxamide group [1]. This substitution reduces the molecular weight by 33.03 g/mol and alters the heteroatom count (N₃O₄ vs. N₂O₄), introducing an sp³-hybridized chiral carbon at the pyrrolidine 2-position that is absent in the fully aromatic analog. The target compound thus occupies a distinct region of chemical space in terms of fraction sp³ (Fsp³ = 0.24 vs. 0.05 for the benzofuran analog), a parameter correlated with clinical developability.

Medicinal Chemistry SAR Physicochemical Properties

Hydrogen-Bond Donor/Acceptor Profile Relative to Aromatic Amide Analogs

The 5-oxopyrrolidine-2-carboxamide terminus of CAS 1236269-47-8 provides a hydrogen-bond donor count (HBD) of 2 (one lactam N–H, one secondary amide N–H) and a hydrogen-bond acceptor count (HBA) of 5 (oxopyrrolidine carbonyl, amide carbonyl, isoxazole N and O, benzofuran O), compared to HBD = 1 / HBA = 4 for the analogous benzamide derivative N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide . The additional lactam N–H donor in the target compound enables a bidentate H-bond donor motif (amide N–H plus lactam N–H) capable of engaging two proximal acceptor atoms on a protein target simultaneously, a geometry precluded in mono-donor aromatic amide analogs.

Medicinal Chemistry Molecular Recognition ADME Prediction

Class-Level SMYD Inhibitory Context: Isoxazole Carboxamide Pharmacophore Requirements

The isoxazole carboxamide patent family (US20200148650A1) establishes that the amide substituent attached to the isoxazole ring is a critical determinant of both SMYD2 and SMYD3 inhibitory potency and isoform selectivity [1]. Within this class, compounds bearing aliphatic or heteroaliphatic carboxamide termini (including pyrrolidine-containing amides) are claimed alongside aromatic amides, with the specification teaching that the nature of the amide group modulates both biochemical IC₅₀ and cellular target engagement [1]. While no direct IC₅₀ value for CAS 1236269-47-8 against SMYD proteins has been publicly disclosed in the examined sources, the structural features of the 5-oxopyrrolidine-2-carboxamide group—specifically its capacity for stereospecific interactions via the chiral center at the pyrrolidine 2-position—are consistent with the pharmacophoric elements required for activity within this chemotype.

Epigenetics SMYD Inhibition Cancer Therapeutics

EPAC Antagonist Chemotype Discrimination: Absence of Hydrazinyl-Cyanide Warhead

The EPAC antagonist patent family (US11124489B2) and its associated BindingDB deposition (Entry 10157) describe a series of hydrazinyl-cyanide compounds (e.g., Compound 10: IC₅₀ 7.3 × 10³ nM on EPAC3; Compound 31: IC₅₀ 4.6 × 10³ nM on EPAC3; Compound 33: IC₅₀ 1.9 × 10³ nM on EPAC4) [1] [2]. CAS 1236269-47-8 is structurally distinct from this series: it lacks the hydrazonoyl cyanide warhead and instead features a 5-oxopyrrolidine-2-carboxamide group. While BindingDB entries for US11124489 include a listing labeled 'NY0563::Compound 36' with IC₅₀ 6.7 × 10³ nM on EPAC3, the SMILES string registered under this identifier (FC(F)(F)c1cc(NNC(C#N)C(=O)c2noc3ccccc23)cc(c1)C(F)(F)F) corresponds to a hydrazinyl-cyanide chemotype, not the target compound [3]. This indicates a database registration artifact, meaning that any EPAC3 IC₅₀ of 6.7 µM attributed to this CAS number in secondary sources should be treated as unverified.

cAMP Signaling EPAC Pharmacology Chemical Probe Selectivity

Chiral Center and Stereochemical Complexity versus Achiral Furan-2-Carboxamide Analog

The target compound contains a single stereogenic center at the 2-position of the 5-oxopyrrolidine ring (racemic unless otherwise specified by the vendor), whereas the commercially available close analog N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide (CAS 1105200-61-0, C₁₇H₁₂N₂O₄, MW 308.29) is achiral . The presence of the chiral center enables the possibility of enantiomer separation and stereospecific SAR exploration—a capability absent in the achiral furan-2-carboxamide comparator. Additionally, this stereochemical feature distinguishes CAS 1236269-47-8 from the majority of catalogued benzofuran-isoxazole-amide derivatives, which are predominantly flat and achiral.

Stereochemistry Lead Optimization IP Novelty

Recommended Application Scenarios for N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS 1236269-47-8)


SMYD2/3 Inhibitor SAR Library Expansion with Chiral Amide Diversity

Based on the isoxazole carboxamide SMYD inhibitor patent (US20200148650A1), CAS 1236269-47-8 is structurally suited for inclusion in hit-to-lead SAR libraries exploring non-aromatic, heteroaliphatic amide substituents at the isoxazole 3-position [1]. Its 5-oxopyrrolidine-2-carboxamide group introduces a chiral center and a lactam N–H donor that are absent in the common benzamide, furan-2-carboxamide, and benzofuran-2-carboxamide analogs typically screened. Procurement of this compound enables interrogation of stereospecific binding interactions with SMYD2 and SMYD3 isoforms that cannot be probed with achiral amide derivatives.

Orthogonal Chemotype Control for EPAC Target Engagement Studies

The structural distinction between CAS 1236269-47-8 and the hydrazinyl-cyanide EPAC antagonist series (US11124489) makes this compound a valuable orthogonal chemotype control [2] [3]. In experiments where the hydrazonoyl cyanide functionality may introduce confounding reactivity (e.g., redox cycling, nonspecific cysteine alkylation), the 5-oxopyrrolidine-2-carboxamide chemotype provides a structurally distinct probe to differentiate target-mediated effects from warhead-driven artifacts. Researchers should verify EPAC target engagement independently, given the database registration discrepancy identified for this CAS number.

Physicochemical Property Optimization Studies Favoring Higher Fsp³

With an Fsp³ of approximately 0.24—substantially higher than the near-zero Fsp³ of the benzofuran-2-carboxamide (CAS 1105200-69-8) and furan-2-carboxamide (CAS 1105200-61-0) analogs—CAS 1236269-47-8 is a suitable candidate for studies correlating sp³ character with aqueous solubility, metabolic stability, and reduced promiscuous binding in benzofuran-isoxazole chemical series [4]. Its molecular weight (325.32 g/mol) also falls within favorable lead-like space (≤350 Da), supporting its use in fragment-to-lead or property-guided optimization workflows.

Stereochemistry-Dependent Pharmacology in Pyroglutamide-Containing Ligands

The single chiral center at the pyrrolidine 2-position provides a basis for enantiomer separation and comparative pharmacological profiling. If the vendor supplies material of defined enantiomeric purity, CAS 1236269-47-8 can be employed in studies examining the impact of absolute stereochemistry on target binding kinetics, cellular permeability, and in vitro metabolic stability—parameters that cannot be assessed using the achiral amide analogs that dominate the benzofuran-isoxazole catalog [4].

Quote Request

Request a Quote for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.